Sulfanilic acid monohydrate
Description
Significance of Sulfanilic Acid Monohydrate as a Zwitterionic Aromatic Sulfonic Acid
The presence of both acidic (sulfonic acid) and basic (amino) groups within the same molecule gives it amphiprotic properties. ucv.ro This dual nature influences its solubility; it is moderately soluble in water and aqueous bases but nearly insoluble in aqueous acids and many organic solvents. ontosight.aiucv.robas.bg The stable crystalline structure incorporates one molecule of water, forming the monohydrate. This zwitterionic character is fundamental to its role as a versatile building block in organic chemistry. wikipedia.orgatamanchemicals.com
Historical Academic Investigations and Early Mechanistic Postulations
The synthesis of sulfanilic acid has been a subject of academic inquiry, with early investigations focusing on its formation from the sulfonation of aniline (B41778) using concentrated sulfuric acid. wikipedia.orgatamanchemicals.com A notable early mechanistic postulation was put forth by Eugen Bamberger. wikipedia.orgatamanchemicals.com He proposed that the reaction proceeded through the formation of phenylsulfamic acid, which then underwent a series of intramolecular rearrangements. wikipedia.orgatamanchemicals.com According to Bamberger's theory, heating would cause the phenylsulfamic acid to first form orthanilic acid (the ortho isomer), which would then rearrange to the more stable para isomer, sulfanilic acid. atamanchemicals.com
However, subsequent studies employing radiosulphur isotopes revealed a different mechanism. wikipedia.orgatamanchemicals.com These later investigations demonstrated that the process is actually intermolecular. wikipedia.orgatamanchemicals.com The phenylsulfamic acid intermediate desulfates to generate sulfur trioxide (SO₃). This electrophilic SO₃ then reacts with another aniline molecule at the para position, in a process akin to a Bamberger rearrangement, to yield sulfanilic acid. wikipedia.org
Evolution of Research Paradigms and Key Discoveries
Research involving sulfanilic acid has evolved significantly from the initial focus on its synthesis. A major turning point was the discovery of its utility in creating diazo compounds. wikipedia.orgatamanchemicals.com This property became the cornerstone for its widespread use in the synthesis of azo dyes, which are crucial in the textile and food industries. ontosight.aiatamanchemicals.com The Griess test, discovered by Peter Griess in 1858, utilizes the diazotization of sulfanilic acid to detect nitrite (B80452) ions in substances like drinking water, highlighting its early importance in analytical chemistry. ucv.ro
The 20th century saw the paradigm shift towards medicinal chemistry, with the development of sulfa drugs, a class of antimicrobials derived from sulfanilic acid, which were instrumental in treating bacterial infections. atamanchemicals.com More recent research has focused on "green chemistry" approaches to its synthesis, utilizing methods like microwave irradiation to reduce reaction times and hazardous waste compared to the conventional high-temperature "baking process". ucv.ro Studies have also explored its role as an efficient and versatile organocatalyst for various organic reactions, such as the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. researchgate.net
Overview of Current Research Trajectories and Interdisciplinary Relevance
Modern research continues to uncover new applications for this compound, demonstrating its interdisciplinary relevance. In materials science, it is recognized as an excellent nonlinear optical (NLO) material, with studies investigating the growth and properties of its single crystals for potential use in photonic and electro-optical applications. researchgate.net The synthesis of novel heterocyclic compounds, such as 1,2,4-triazine (B1199460) derivatives from sulfanilic acid, is being explored for their potential biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria. researchgate.net
Furthermore, sulfanilic acid is used as a dopant in the chemical synthesis of conductive polymers like polyaniline. atamanchemicals.com Its derivatives are also employed in the study of enzyme inhibition and protein detection. researchgate.net The compound's presence in landfill leachates, resulting from the breakdown of azo dyes, has made it a subject of interest in environmental science, spurring research into effective treatment and remediation technologies. wikipedia.orgatamanchemicals.com Its role as a metabolite of certain compounds, like the food dye Tartrazine, also connects its study to toxicology and food science. atamanchemicals.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-Aminobenzene-1-sulfonic acid |
| Synonyms | 4-Aminobenzenesulfonic acid, p-Aminobenzenesulfonic acid |
| Molecular Formula | C₆H₇NO₃S·H₂O |
| Molecular Weight | 191.20 g/mol acs.org |
| Appearance | White or off-white to grayish-white crystals ontosight.ainih.gov |
| Melting Point | Decomposes at 288 °C without melting nih.govucv.roacs.org |
| Water Solubility | 12.51 g/L wikipedia.org |
| Acidity (pKa) | 3.23 (in H₂O) wikipedia.orgucv.ro |
Structure
2D Structure
Properties
IUPAC Name |
4-aminobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQKFCSHBDLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6101-32-2 | |
| Record name | Benzenesulfonic acid, 4-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6101-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanilic acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFANILIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX6290I8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Derivatization Strategies
Contemporary Synthetic Routes to Sulfanilic Acid Monohydrate
The industrial production of sulfanilic acid has evolved from traditional high-temperature methods to more refined and sustainable processes. Modern approaches prioritize efficiency, safety, and environmental considerations.
Sulfonation of Aniline (B41778): Mechanistic Insights and Optimization
The most prevalent method for synthesizing sulfanilic acid is the sulfonation of aniline. This electrophilic aromatic substitution reaction is typically carried out by heating aniline with concentrated sulfuric acid. The reaction mechanism is a multi-step process that begins with an acid-base reaction to form anilinium hydrogen sulfate (B86663). libretexts.org
Initially, the highly exothermic reaction between aniline and sulfuric acid yields anilinium hydrogen sulfate. libretexts.org Subsequent heating, traditionally between 180-190°C for several hours, leads to dehydration and the formation of an intermediate, phenylsulfamic acid. libretexts.orgspuvvn.edu This intermediate then undergoes a rearrangement to the thermodynamically more stable para-isomer, 4-aminobenzenesulfonic acid, known as sulfanilic acid. libretexts.org The final product crystallizes as the monohydrate upon cooling and addition to water.
Optimization of this process involves careful control of the reaction temperature and time to maximize the yield of the desired p-isomer and minimize the formation of byproducts and charring. libretexts.org While traditional methods require prolonged heating, modern industrial processes have sought to improve efficiency. Continuous production methods have been developed to ensure a homogeneous reaction mixture and consistent quality of the resulting aniline hydrogen sulfate melt, which is then converted to sulfanilic acid. youtube.com
Recent advancements have also explored catalytic approaches. For instance, a biomass-derived copper catalyst has been used for the sulfonylation of aniline derivatives, offering a recyclable and heterogeneous catalytic system that can operate at room temperature. wikipedia.org Although this specific example focuses on sulfonylation with sodium sulfinates, it points towards the development of more sustainable catalytic methods for C-S bond formation in aniline derivatives.
Green Chemistry Approaches in Sulfanilic Acid Synthesis (e.g., Microwave-Assisted)
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for sulfanilic acid synthesis. A prominent example is the use of microwave-assisted synthesis. wikipedia.org This technique dramatically reduces the reaction time from several hours, as required in conventional heating methods, to mere minutes. wikipedia.org
Microwave-assisted synthesis is often performed under solvent-free conditions, further enhancing its green credentials by reducing waste. wikipedia.org The rapid and uniform heating provided by microwaves accelerates the reaction rate and can lead to higher yields with fewer byproducts compared to traditional thermal methods. wikipedia.org For example, the reaction of aniline with concentrated sulfuric acid in a conventional microwave oven can yield sulfanilic acid in as little as two to four minutes. wikipedia.org
Another innovative approach is the use of ohmic heating technology. This method has been successfully applied to the sulfonation of aniline, achieving high selectivity for sulfanilic acid. Ohmic heating offers energetic advantages due to direct and rapid heat transfer within the reaction mixture, highlighting its potential for developing more sustainable industrial processes.
Synthesis of Sulfanilic Acid Derivatives and Functionalized Analogues
The presence of both an amino group and a sulfonic acid group makes sulfanilic acid a versatile precursor for the synthesis of a wide range of derivatives and functionalized analogues.
Formation of Schiff Bases from Sulfanilic Acid
The amino group of sulfanilic acid can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. This reaction is a straightforward method for introducing a variety of substituents onto the sulfanilic acid backbone.
The synthesis typically involves refluxing an ethanolic solution of sulfanilic acid with a substituted benzaldehyde. researchgate.net The acidic proton of the sulfonic acid group in sulfanilic acid can act as an internal catalyst for the reaction. researchgate.net The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. A variety of substituted aldehydes can be used, leading to a diverse library of sulfanilic acid-derived Schiff bases. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product |
| Sulfanilic acid | Substituted Benzaldehyde | Ethanol, Reflux | Schiff Base |
This interactive table summarizes the general reaction for the formation of Schiff bases from sulfanilic acid.
Synthesis of Triazine Compounds Utilizing Sulfanilic Acid Precursors
Sulfanilic acid and its derivatives are important precursors in the synthesis of triazine compounds, which are widely used as reactive dyes and fluorescent whitening agents. The most common approach involves the reaction of sulfanilic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
The highly reactive chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The amino group of sulfanilic acid acts as a nucleophile, displacing one of the chlorine atoms on the cyanuric chloride molecule. The reaction conditions, particularly temperature, can be controlled to achieve selective mono-, di-, or tri-substitution. For the first substitution, the reaction is typically carried out at low temperatures (around 0-5°C).
In a more complex synthetic route, sulfanilic acid is first converted into a Schiff base. This Schiff base can then undergo a Diels-Alder reaction to form a 1,2,4-triazine (B1199460) derivative. researchgate.net This method allows for the creation of more complex and highly substituted triazine structures.
Advanced Coupling Reactions in Derivative Synthesis
Modern organic synthesis offers a powerful toolkit of cross-coupling reactions, many of which are catalyzed by transition metals like palladium. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of complex molecules. While specific examples directly utilizing sulfanilic acid as a primary substrate in these advanced coupling reactions are not extensively documented in readily available literature, the principles of these reactions can be applied to appropriately functionalized sulfanilic acid derivatives.
For instance, a halogenated derivative of sulfanilic acid (e.g., bromo- or iodosulfanilic acid) could potentially serve as a substrate in Suzuki-Miyaura coupling reactions. This would involve the palladium-catalyzed reaction with an organoboron compound to form a new carbon-carbon bond, allowing for the introduction of various aryl or vinyl groups.
Similarly, the Heck reaction , which couples an unsaturated halide with an alkene, could be envisioned with a halosulfanilic acid derivative. This would result in the formation of a substituted alkene derivative of sulfanilic acid.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. A halosulfanilic acid could be coupled with a primary or secondary amine in the presence of a palladium catalyst to generate N-substituted sulfanilic acid derivatives.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, could also be applied to a halogenated sulfanilic acid derivative. This would lead to the synthesis of alkynyl-substituted sulfanilic acids.
The most well-established and widely used coupling reaction involving sulfanilic acid is the diazo coupling reaction . This involves the diazotization of the amino group of sulfanilic acid with nitrous acid to form a diazonium salt. This highly reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. This classic reaction remains a cornerstone of the dye industry.
| Coupling Reaction | Substrates | Catalyst | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Palladium | C-C |
| Heck | Aryl/Vinyl Halide + Alkene | Palladium | C-C |
| Buchwald-Hartwig | Aryl Halide + Amine | Palladium | C-N |
| Sonogashira | Aryl/Vinyl Halide + Alkyne | Palladium/Copper | C-C |
| Diazo Coupling | Diazonium Salt + Phenol (B47542)/Aniline | - | N=N (Azo) |
This interactive table provides a general overview of advanced coupling reactions and their potential application in the synthesis of sulfanilic acid derivatives.
Chemical Reactivity and Mechanistic Investigations
Diazotization Reactions and Pathways to Diazonium Salts
The conversion of sulfanilic acid to its corresponding diazonium salt is a cornerstone reaction, enabling its use as a precursor in the synthesis of azo compounds. pbworks.com This process, known as diazotization, involves treating the primary aromatic amine group of sulfanilic acid with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. researchgate.netbyjus.com
Due to its zwitterionic nature, sulfanilic acid is insoluble in acidic solutions. quizlet.com To overcome this, the procedure typically begins by dissolving the sulfanilic acid in an alkaline solution, such as aqueous sodium carbonate, to form the soluble sodium sulfanilate salt. researchgate.netquizlet.comunb.ca Subsequent addition of hydrochloric acid causes the sulfanilic acid to precipitate as a very fine, highly reactive solid, which is then readily diazotized by the nitrous acid formed in the cold reaction mixture. quizlet.com The resulting diazonium salt of sulfanilic acid often precipitates as a white solid. researchgate.net
The kinetics of diazotization are heavily influenced by reaction conditions. The stability of the resulting diazonium salt is a critical factor, necessitating precise temperature control. These salts are generally unstable at temperatures above 5°C and can decompose, releasing nitrogen gas. quizlet.comchemistrystudent.com Therefore, the reaction is consistently carried out in an ice bath to maintain a low temperature, typically between 0 and 5°C. quizlet.com
The acidity of the medium is also crucial. An acidic environment is required to generate the nitrous acid from sodium nitrite. quizlet.com The concentration of reactants and the rate of addition of reagents are controlled to ensure the complete formation of the diazonium salt while minimizing side reactions.
The mechanism of diazotization begins with the protonation of nitrous acid (HNO₂) by a strong acid to form the nitrosonium ion (NO⁺), which serves as the key electrophile in the reaction. byjus.com
The reaction proceeds through the following steps:
Formation of the Nitrosonium Ion : Sodium nitrite reacts with the strong acid (e.g., HCl) to form nitrous acid, which is then protonated and loses a molecule of water to yield the electrophilic nitrosonium ion. byjus.com
Electrophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amino group (-NH₂) of sulfanilic acid attacks the nitrosonium ion. byjus.com This forms a new nitrogen-nitrogen bond.
Deprotonation and Tautomerization : The resulting intermediate is deprotonated to form an N-nitrosamine. byjus.com The N-nitrosamine then undergoes protonation and a subsequent deprotonation (a tautomeric shift) to form a diazohydroxide. byjus.com
Formation of the Diazonium Ion : In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of a water molecule results in the formation of the stable, resonance-stabilized aryldiazonium ion. byjus.com
Azo Coupling Chemistry and Chromophore Formation
Diazonium salts derived from sulfanilic acid are weak electrophiles that readily react with electron-rich aromatic compounds, known as coupling components, to form azo compounds. pbworks.comresearchgate.net This reaction, termed azo coupling, is responsible for the formation of the azo chromophore (-N=N-), which is the basis for a vast array of synthetic dyes. pbworks.combrainly.com The extended conjugated system created by the azo linkage between two aromatic rings allows the molecule to absorb light in the visible spectrum, resulting in vibrant colors. chemistrystudent.compsiberg.com Commonly used coupling components include aromatic amines (like N,N-dimethylaniline) and phenols (like 1-naphthol (B170400) or 2-naphthol). pbworks.comresearchgate.netwikipedia.org
The azo coupling reaction is a classic example of electrophilic aromatic substitution. researchgate.netbrainly.compsiberg.com The aryldiazonium cation acts as the electrophile, attacking the electron-rich ring of the coupling component (the nucleophile). brainly.comwikipedia.org Because the diazonium ion is a relatively weak electrophile, the coupling component must contain a strongly activating, electron-donating group (EDG), such as an amino (-NH₂) or hydroxyl (-OH) group, to facilitate the reaction. researchgate.netresearchgate.net The mechanism is analogous to other electrophilic aromatic substitution reactions, where the initial attack by the nucleophile on the electrophile is the rate-determining step. researchgate.net The reaction is sensitive to pH; coupling to aromatic amines is typically carried out in mildly acidic conditions, while coupling to phenols is performed in alkaline solutions. wikipedia.org
The position of the azo linkage on the coupling component's aromatic ring is governed by regioselectivity, which is influenced by both electronic and steric factors. The strongly activating EDG on the coupling partner directs the incoming electrophile.
Electronic Effects : Coupling almost always occurs at the para position relative to the activating group, as this position is electronically activated and typically less sterically hindered. researchgate.netwikipedia.org If the para position is already occupied, the electrophile will attack at an ortho position, though this reaction is generally slower. wikipedia.org
Steric Effects : The size of the diazonium ion and the substituents on the coupling component can create steric hindrance, influencing the site of attack.
A study of the coupling reaction between diazotized sulfanilic acid and 1-naphthol provides a clear example of this regioselectivity. Coupling occurs at both the para (position 4) and ortho (position 2) positions, but the rate of para coupling is substantially higher. researchgate.net
| Coupling Product | Position of Attack | Rate Constant (k) [m³/(mol·s)] |
|---|---|---|
| 4-[(4′-sulfophenyl)azo]-1-naphthol | para (Pos. 4) | 12238 ± 446 |
| 2-[(4′-sulfophenyl)azo]-1-naphthol | ortho (Pos. 2) | 921 ± 31 |
Data reported for a temperature of 298 K, pH of 9.9, and an ionic strength of 444.4 mol/m³. researchgate.net
Redox Chemistry and Electron Transfer Processes
Redox, or electron transfer, reactions involve the transfer of electrons from a donor species (reducing agent) to an acceptor species (oxidizing agent). webassign.net Sulfanilic acid can participate in such reactions. The kinetics and mechanism of the oxidation of sulfanilic acid by peroxomonosulfate in an aqueous acidic medium have been investigated. researchgate.net This electron transfer reaction results in the formation of azoxybenzene-4-4′-disulfonic acid as the oxidation product. researchgate.net
The process involves the transfer of electrons from sulfanilic acid (the reducing agent) to the oxidizing agent. webassign.netresearchgate.net Such reactions are fundamental to many chemical and biological processes and are characterized by a change in the oxidation states of the reactants. webassign.netyoutube.com The spontaneity of an electron transfer reaction is often related to the relative energies of the donor and acceptor orbitals; spontaneous transfer typically occurs from a higher-energy donor orbital to a lower-energy acceptor orbital. webassign.net
For the oxidation of sulfanilic acid by peroxomonosulfate, key thermodynamic parameters have been calculated, providing insight into the transition state of the reaction. researchgate.net
| Activation Parameter | Value |
|---|---|
| Energy of Activation (Ea) | 17.09 ± 0.04 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -220.8 ± 0.21 J K⁻¹ mol⁻¹ |
Source: ResearchGate researchgate.net
Complexation Chemistry with Metal Ions
Sulfanilic acid can act as a ligand, forming coordination complexes with various transition metal ions. These interactions typically occur through the nitrogen atom of the amino group and one of the oxygen atoms of the sulfone group, allowing sulfanilic acid to function as a bidentate ligand unn.edu.ng. The formation of these complexes has been confirmed through techniques such as pH-metry, conductivity measurements, and spectroscopic analysis unn.edu.ngresearchgate.net.
Studies have reported the synthesis and characterization of sulfanilic acid complexes with several divalent and trivalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Cr(III) unn.edu.ngresearchgate.net. Based on magnetic moment and thermal analysis, these complexes often exhibit an octahedral geometry unn.edu.ng.
The stability of these metal complexes in solution has been investigated, and the order of stability often follows established trends. For a series of divalent metals, the stability was found to follow the Irving-Williams order: Co(II) < Ni(II) << Cu(II) tsijournals.com. A broader study including Cr(III) and Zn(II) established the following order of stability for the metal-sulfanilic acid complexes: Cr(III) > Cu(II) > Ni(II) > Co(II) > Zn(II) researchgate.net. The higher stability of the Cr(III) complex is consistent with its higher oxidation state and charge density researchgate.net.
Table 3: Complexation of Sulfanilic Acid with Transition Metal Ions
| Metal Ion | Proposed Geometry | Coordination Sites | Order of Stability | Reference |
| Co(II) | Octahedral | N (amine), O (sulfone) | 4th | unn.edu.ngresearchgate.net |
| Ni(II) | Octahedral | N (amine), O (sulfone) | 3rd | researchgate.nettsijournals.com |
| Cu(II) | Octahedral | N (amine), O (sulfone) | 2nd | unn.edu.ngresearchgate.nettsijournals.com |
| Mn(II) | Octahedral | N (amine), O (sulfone) | N/A | unn.edu.ng |
| Zn(II) | N/A | N (amine), O (sulfone) | 5th | researchgate.net |
| Cr(III) | N/A | N (amine), O (sulfone) | 1st | researchgate.net |
Crystallography, Polymorphism, and Solid State Chemistry
Single Crystal X-ray Diffraction Studies of Sulfanilic Acid Monohydrate
Single crystal X-ray diffraction has been the definitive technique for elucidating the three-dimensional atomic arrangement of this compound. These studies have successfully identified different crystalline forms and provided precise data on their structures.
A significant polymorph of this compound crystallizes in the orthorhombic system. iucr.org This form was obtained by recrystallization from a methanol (B129727) solution. iucr.org The structure was determined at a temperature of 150 K. iucr.orgresearchgate.net The key crystallographic data for this orthorhombic polymorph are summarized below.
Table 1: Crystal Data for Orthorhombic this compound iucr.org
| Parameter | Value |
|---|---|
| Formula | C₆H₇NO₃S·H₂O |
| Molecular Weight | 191.20 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 6.1630 (6) |
| b (Å) | 6.9607 (5) |
| c (Å) | 18.3251 (10) |
| Volume (ų) | 786.12 (10) |
| Z | 4 |
Z is the number of formula units in the unit cell.
The crystal structure of the orthorhombic polymorph is extensively stabilized by a network of intermolecular hydrogen bonds. iucr.org These interactions involve the ammonium (B1175870) group (+NH₃), the sulfonate group (SO₃⁻), and the water molecule of hydration. iucr.orgresearchgate.net Specifically, both N—H⋯O and O—H⋯O hydrogen bonds are present, creating a robust, three-dimensional network. iucr.org The water molecule plays a crucial role, acting as a bridge by forming hydrogen bonds with the amine group. iucr.org In the previously identified monoclinic form, the charged groups and the water molecule are also connected by a series of hydrogen bonds. iucr.org The N-H---O bond distances in the monoclinic structure range from 2.80 Å to 2.86 Å. iucr.org
Polymorphism and Hydrate Formation
Sulfanilic acid exhibits polymorphism, the ability to exist in more than one crystal structure, and also forms different hydrates. iucr.orgiucr.orgnih.gov These various solid-state forms can have distinct physical properties.
At least two polymorphic forms of this compound have been characterized by single-crystal X-ray diffraction. The first-described polymorph crystallizes in the monoclinic system, while a more recently discovered form is orthorhombic. iucr.orgiucr.org
Monoclinic Form : This polymorph has the space group P2₁/c. iucr.org
Orthorhombic Form : This polymorph crystallizes in the P 2₁2₁2₁ space group and was obtained from a methanol solution. iucr.org
A comparison of their unit cell parameters highlights the structural differences between these two forms.
Table 2: Comparative Lattice Parameters of this compound Polymorphs
| Parameter | Monoclinic Polymorph iucr.org | Orthorhombic Polymorph iucr.org |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P 2₁2₁2₁ |
| a (Å) | 6.473 (1) | 6.1630 (6) |
| b (Å) | 18.308 (2) | 6.9607 (5) |
| c (Å) | 6.812 (1) | 18.3251 (10) |
| β (°) | 93.63 (6) | 90 |
In addition to the monohydrate, sulfanilic acid can form a dihydrate and an anhydrous crystal.
Sulfanilic Acid Dihydrate : An ephemeral dihydrate form (C₆H₇NO₃S·2H₂O) has been identified. nih.gov It crystallizes from water and its structure has been determined. nih.govsciencemadness.org This form is monoclinic with the space group P2₁/n. nih.gov
Table 3: Crystal Data for Sulfanilic Acid Dihydrate nih.gov
| Parameter | Value |
|---|---|
| Formula | C₆H₁₁NO₅S |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 11.3338 |
| b (Å) | 5.7650 |
| c (Å) | 13.9048 |
Anhydrous Sulfanilic Acid : The anhydrous form (C₆H₇NO₃S) also exists as a zwitterion (4-ammoniobenzenesulfonate). iucr.org Its crystal structure is characterized by a three-dimensional framework linked by distinct N—H⋯O hydrogen bonds. iucr.org This includes two two-center hydrogen bonds and a planar three-center N—H⋯(O)₂ hydrogen bond, creating a quasi-diamondoid network. iucr.org
Crystal Engineering Principles Applied to this compound
The solid-state structure of this compound is a well-defined example of crystal engineering, where the intrinsic properties of the molecule—its zwitterionic character, functional groups, and the inclusion of a water molecule—direct the formation of a stable, three-dimensional crystalline lattice. The primary intermolecular force governing this architecture is hydrogen bonding, which creates a robust network linking the organic molecules and water. iucr.orgsemanticscholar.org
Sulfanilic acid typically exists as a zwitterion (+H₃NC₆H₄SO₃⁻) in the solid state. scispace.com This charge separation, with a positive charge on the ammonium group and a negative charge on the sulfonate group, provides strong electrostatic interactions and multiple hydrogen bond donor and acceptor sites. The principles of crystal engineering are demonstrated by how these functional groups, in concert with the water molecule of hydration, systematically build the crystal structure through predictable non-covalent interactions.
Research has identified at least two polymorphs of this compound, a monoclinic form and an orthorhombic form, illustrating how different processing conditions can lead to distinct crystal packing arrangements. iucr.orgresearchgate.net The orthorhombic polymorph, in particular, showcases significant hydrogen-bonding interactions between its components. iucr.orgresearchgate.net In this structure, the water molecule is crucial, acting as a hydrogen-bond bridge that connects the sulfanilic acid zwitterions into a complex network. researchgate.net The ammonium group acts as a hydrogen-bond donor, while the sulfonate group's oxygen atoms and the water molecule's oxygen atom act as acceptors. researchgate.netnih.gov
Detailed Research Findings
Detailed crystallographic studies on an orthorhombic polymorph of this compound (C₆H₇NO₃S·H₂O) provide quantitative insight into its solid-state structure. researchgate.net The data reveals a highly organized arrangement stabilized by a network of hydrogen bonds. iucr.org
Table 1: Crystal Data for Orthorhombic this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇NO₃S·H₂O |
| Formula Weight (Mr) | 191.20 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1630 (6) |
| b (Å) | 6.9607 (5) |
| c (Å) | 18.3251 (10) |
| Volume (V) (ų) | 786.12 (10) |
| Z | 4 |
| Calculated Density (Dx) (Mg m⁻³) | 1.616 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 150 |
Data sourced from Banu and Hossain (2006). researchgate.net
The precise geometry of the hydrogen bonds is fundamental to the stability of the crystal lattice. The interactions involve the ammonium group (N1) and the water molecule (O4), linking to the sulfonate oxygen atoms (O1, O2, O3). researchgate.net
Table 2: Selected Hydrogen-Bond Geometry for Orthorhombic this compound
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1A···O3ⁱ | 0.89 | 2.02 | 2.887 (4) | 165 |
| N1–H1B···O4 | 0.89 | 1.97 | 2.854 (4) | 171 |
| N1–H1C···O2ⁱⁱ | 0.89 | 2.03 | 2.898 (4) | 163 |
| O4–H4A···O1ⁱⁱⁱ | 0.85 | 1.96 | 2.805 (4) | 171 |
| O4–H4B···O1ⁱᵛ | 0.85 | 2.02 | 2.861 (4) | 170 |
Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) -x+1, y-1/2, -z+3/2; (iii) x-1, y, z; (iv) -x+3/2, y-1/2, -z+1. Data sourced from Banu and Hossain (2006). researchgate.net
These findings underscore how the predictable nature of hydrogen bonding, guided by the functional groups of the sulfanilic acid zwitterion and the bridging water molecule, allows for the rational design and understanding of its crystalline structure. The existence of polymorphism further highlights the sensitivity of the solid-state assembly to external conditions, a key consideration in crystal engineering.
Advanced Spectroscopic Characterization and Computational Chemistry of Sulfanilic Acid Monohydrate
The structural and electronic properties of sulfanilic acid monohydrate have been extensively investigated using a combination of advanced spectroscopic techniques and computational chemistry. These methods provide detailed insights into its molecular conformation, vibrational modes, electronic transitions, and optical characteristics.
Applications in Advanced Materials Science and Engineering
Functional Materials Based on Sulfanilic Acid Derivatives
The inherent molecular structure of sulfanilic acid, featuring a donor amine group and an acceptor sulfonic acid group separated by a benzene (B151609) ring, makes it an intriguing building block for functional materials. This donor-π-acceptor architecture is fundamental to creating materials with specific electronic and optical properties.
Organic non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics due to their high nonlinearities and rapid response times compared to inorganic counterparts. inoe.ro Sulfanilic acid (SAA) has been identified as a promising candidate for NLO applications, particularly for second harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light with twice the frequency. inoe.roipme.ru
Research has focused on enhancing the NLO properties of sulfanilic acid crystals by doping them with amino acids to improve their physicochemical characteristics. In one study, single crystals of sulfanilic acid were grown with L-proline and L-lysine monohydrochloride dihydrate as dopants. The inclusion of these dopants was found to improve the thermal stability and the SHG efficiency of the crystals. inoe.ro
The thermal stability of the doped crystals was notably enhanced. Pure sulfanilic acid crystals show significant weight loss starting around 350°C. In contrast, SAA doped with L-proline was stable up to 365°C, and SAA doped with L-lysine monohydrochloride dihydrate was stable up to approximately 370°C. inoe.ro This increased thermal stability is critical for NLO materials, which are often subjected to high-intensity laser light. inoe.ro
The SHG efficiency, measured using the Kurtz and Perry powder technique, also showed significant improvement with doping. The results were compared against potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material.
| Material | Relative SHG Efficiency (vs. KDP) |
|---|---|
| Pure Sulfanilic Acid (SAA) | 0.7 |
| L-proline doped SAA | ~1.0 (Comparable to KDP) |
| L-lysine monohydrochloride doped SAA | >1.0 (Enhanced) |
These findings underscore that doping sulfanilic acid crystals with specific amino acids can effectively tune their properties, making them more suitable for practical photonic device applications such as frequency doubling. inoe.ro
Supercapacitors are energy storage devices that offer high power density and long cycle life. inoe.ro The performance of a supercapacitor is heavily dependent on its electrode materials. Derivatives of sulfanilic acid have been successfully used to create advanced electrode materials, particularly in combination with graphene-based nanostructures.
In a notable application, a derivative named sulfanilic acid azocromotrop (SAC) was used to modify reduced graphene oxide (RGO) for use as a supercapacitor electrode. The SAC-modified RGO (SAC-RGO) was prepared through a non-covalent functionalization process. The resulting material exhibited an electrical conductivity of approximately 551 S/m. researchgate.net
The electrochemical performance of the SAC-RGO electrode was tested in an aqueous H₂SO₄ electrolyte. The sulfonic acid (-SO₃H) groups from the SAC contributed to pseudocapacitance, which is a faradaic process involving redox reactions at the electrode surface. This, combined with the electrical double-layer capacitance from the graphene, resulted in a high specific capacitance of 366 F/g at a current density of 1.2 A/g. researchgate.net
Further research led to the development of a self-charging solar supercapacitor. This device integrated a photoelectrode made of nickel oxide/iron oxide decorated with the same sulfanilic acid azocromotrop/reduced graphene oxide (SAC-RGO) layer. This innovative design allowed the device to be charged by light in 400 seconds up to 0.5 V and demonstrated a very high specific capacitance of approximately 908 F/g at a load of 1.5 A/g.
Surface Functionalization and Nanomaterials Integration
The dual functional groups of sulfanilic acid make it an excellent agent for modifying the surfaces of other materials, including nanomaterials like graphene. This functionalization can alter the material's properties, such as dispersibility and electrochemical activity, without disrupting its bulk structure.
Graphene oxide (GO) is a form of graphene decorated with oxygen-containing functional groups. While these groups improve its dispersibility in water, they disrupt the graphene's conductive π-system. Non-covalent functionalization is a strategy to modify the surface of graphene-based materials without altering their intrinsic electronic structure.
Sulfanilic acid derivatives have been effectively used for this purpose. For instance, sulfanilic acid azocromotrop (SAC) has been used to functionalize GO through π-π stacking interactions between the aromatic rings of the SAC and the basal plane of the graphene oxide. researchgate.net Subsequent chemical reduction of the GO to reduced graphene oxide (RGO) restores the conductivity of the graphene sheet, while the SAC molecules remain adsorbed on the surface. Spectral analyses, including Fourier transform infrared (FTIR), Raman, and X-ray photoelectron spectroscopy (XPS), have confirmed the successful surface modification of RGO with the sulfanilic acid derivative. This method provides a simple yet effective way to produce highly conductive, functionalized graphene suitable for applications like the supercapacitor electrodes mentioned previously. researchgate.netpatsnap.com
The reactive nature of the amino group on sulfanilic acid allows it to be readily converted into a diazonium salt. This diazonium salt can then be used to functionalize surfaces or create new molecules for specific applications, including chemical sensors.
A highly sensitive electrochemical sensor for the detection of nitrite (B80452) ions (NO₂⁻) in acidic aqueous media has been developed using a composite of polyaniline (PANI) and sulfanilic acid diazonium salt. researchgate.net In this work, a glassy carbon electrode (GCE) was modified with the PANI and sulfanilic acid composite (PANI/ABS/GCE). The resulting electrode showed enhanced electrocatalytic activity for the reduction of nitrite ions compared to an unmodified electrode. The sensor exhibited a linear response to nitrite concentrations between 0.5 and 35 μM, with a low detection limit of 0.48 μM. This demonstrates the potential of using sulfanilic acid-derived materials to create effective and reproducible chemical sensors for environmental and food safety monitoring. researchgate.net
Polymeric Systems and Composites (as functional monomers or additives)
The unique molecular structure of sulfanilic acid, containing both an acidic sulfonic group and a basic amino group, allows it to act as a versatile additive in polymeric systems. patsnap.com It can be incorporated into polymer matrices to enhance their mechanical properties, thermal stability, and other functionalities.
Sulfanilic acid has been identified as a highly functional cross-linking agent that can significantly improve the mechanical properties of gels. chemicalbook.com For example, when used as an additive in polyacrylamide (PAM) gels, the small, water-soluble sulfanilic acid molecules disperse uniformly throughout the gel network. This overcomes the common issue of uneven cross-linking distribution. chemicalbook.com
Multiple hydrogen bonds can form between the sulfanilic acid molecules and the PAM chains. This network of hydrogen bonds creates an efficient energy dissipation mechanism, allowing the gel to withstand stress and resist fatigue during deformation. The synergistic effect of a uniform topological network and efficient energy dissipation leads to PAM/SA gels with substantially improved mechanical properties. chemicalbook.com Its utility as an additive is also noted in construction materials and the broader polymer industry. nih.gov
Applications of Sulfanilic Acid Monohydrate in Advanced Analytical Chemistry
Sulfanilic acid monohydrate, a derivative of aniline (B41778), serves as a crucial reagent in various sophisticated analytical techniques. Its chemical properties, particularly the presence of both an amino group and a sulfonic acid group, allow it to participate in specific reactions that are fundamental to numerous assays and sensor technologies. This article details its application in spectrophotometry, chromatography, and electrochemical sensing.
Environmental and Sustainable Chemistry Research
Environmental Fate and Degradation Studies
Sulfanilic acid's widespread use in industries such as dye manufacturing contributes to its presence in the environment. wikipedia.org Research into its environmental fate focuses on its persistence, mobility, and the pathways through which it breaks down under various conditions.
Due to its use in consumer and industrial products, sulfanilic acid has been identified in the leachates of landfills. wikipedia.org It can also be formed as a metabolite from the degradation of other compounds, such as sulfonamide antibiotics and the reduction of some azo dyes. wikipedia.orgresearchgate.net
The degradation of sulfanilic acid in the environment is complex and highly dependent on the prevailing conditions. Studies have shown that under anaerobic denitrifying conditions, sulfanilic acid can persist, while other aromatic amines like aniline (B41778) may be degraded. nih.govcore.ac.uk In one study using upflow anaerobic sludge blanket (UASB) reactors, aniline was successfully degraded under denitrifying conditions, whereas sulfanilic acid remained. nih.gov However, the presence of nitrite (B80452) led to a chemical reaction that resulted in the disappearance of both aniline and sulfanilic acid, forming other compounds, likely azo compounds. nih.govcore.ac.uk
Aerobic conditions appear more conducive to the breakdown of sulfanilic acid. An acclimatized activated sludge was shown to effectively degrade sulfanilic acid, using it as the sole carbon and energy source. nih.gov This process resulted in a high chemical oxygen demand (COD) removal of 97.1% and the release of a near stoichiometric quantity of sulfate (B86663), indicating almost complete mineralization. nih.gov The study also noted that the ammonium (B1175870) released during oxidation was converted to nitrate, suggesting the presence of nitrifying bacteria in the mixed culture. nih.gov
Specific bacterial strains capable of degrading sulfanilic acid have been isolated and identified. Pseudomonas paucimobilis, an aerobic bacterium, can use sulfanilic acid as its sole source of carbon and nitrogen. nih.gov Another study identified Bacillus cereus from textile industry effluent as capable of aerobically degrading sulfanilic acid. niscpr.res.in The degradation by B. cereus was found to produce intermediates such as dimethyl sulfoxide (B87167) and phenol (B47542) 2,4 bis (1,1-dimethylethyl). niscpr.res.in
Table 1: Microbial Degradation of Sulfanilic Acid
| Microorganism/System | Condition | Degradation Outcome | Reference |
|---|---|---|---|
| Activated Sludge | Aerobic | >97% COD removal, near complete mineralization | nih.gov |
| Pseudomonas paucimobilis | Aerobic | Metabolized as sole carbon and nitrogen source | nih.gov |
| Bacillus cereus | Aerobic | Reduction of initial concentration by ~74% | niscpr.res.in |
Adsorption and Remediation Applications
The removal of sulfanilic acid from water is a significant challenge due to its high polarity and water solubility. nih.gov Adsorption has been explored as a key technology for its remediation.
Various materials have been investigated for their capacity to adsorb sulfanilic acid from aqueous solutions. Granular activated carbon (GAC) is a commonly used adsorbent, though its production can be costly and regeneration difficult. deswater.com
Research has focused on developing alternative and modified adsorbents. One study synthesized mono-amine modified silicas (MAMS) and compared their performance to GAC. deswater.com The MAMS adsorbent showed a more rapid adsorption rate than GAC, which was attributed to its higher hydrophilicity. deswater.com The study found that the maximum adsorption for both GAC and MAMS occurred at a pH of 3.5. deswater.com Desorption studies revealed a significant advantage for MAMS, with 100% of the adsorbed sulfanilic acid being removed with distilled water, compared to approximately 35% for GAC. deswater.com
Table 2: Comparison of Adsorbents for Sulfanilic Acid Removal
| Adsorbent | Equilibrium Time | Optimal pH | Desorption Efficiency (with Distilled Water) | Reference |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | 1 hour | 3.5 | ~35% | deswater.com |
Beyond conventional adsorption, advanced electrochemical methods have been developed. An electrochemical membrane filtration (EMF) system using a RuO2-TiO2@Ti/PVDF composite membrane has demonstrated high efficiency in removing sulfanilic acid. nih.govfrontiersin.org This system functions as both a filter and an anode. nih.govfrontiersin.org At a charging voltage of 1.5 V, the flow-through operation achieved an 80.4% removal efficiency. nih.govfrontiersin.org The degradation was primarily attributed to the action of adsorbed hydroxyl radicals (•OH) on the anode surface. nih.govfrontiersin.org This process was effective in mineralizing the sulfanilic acid, converting a majority of it into CO2 and non-toxic carboxylic acids. nih.govfrontiersin.org Other remediation technologies that have been explored include membrane extraction, which has been shown to decrease the concentration of sulfanilic acid in a solution from 1,000 mg/L to 30 mg/L. researchgate.net
Sustainable Synthesis Approaches and Catalysis
Traditional methods for synthesizing sulfanilic acid involve the sulfonation of aniline with concentrated sulfuric acid at high temperatures (180-190°C). scribd.com This process, while effective, has significant energy requirements and can produce hazardous waste, making it inconsistent with the principles of green chemistry. researchgate.neticm.edu.pl
In response, more sustainable "green" synthesis protocols have been developed. One prominent approach is the use of microwave-assisted synthesis. researchgate.neticm.edu.pl This method also involves the reaction of aniline with concentrated sulfuric acid but is performed without a solvent and is activated by microwaves instead of conventional heating. icm.edu.pl The microwave-assisted approach offers substantial advantages, including significantly shorter reaction times (minutes versus hours), reduced energy consumption, and easier experimental setup. researchgate.neticm.edu.pl Studies have shown that a significant amount of sulfanilic acid can be produced after just 2 minutes of microwave irradiation. icm.edu.pl
Catalysis also plays a role in the sustainable production of sulfanilic acid. One method describes the preparation of m-aminobenzenesulfonic acid (an isomer of sulfanilic acid) via catalytic hydrogenation of m-nitrobenzene sodium sulfonate using a Pt-Ru/C catalyst. google.com This method boasts a high conversion rate and selectivity (up to 99%), and the catalyst can be recycled and reused over 50 times, which significantly improves the sustainability of the process. google.com
Furthermore, sulfanilic acid itself can be utilized as an efficient and recyclable organocatalyst. researchgate.net Research has demonstrated its effectiveness in catalyzing three-component reactions for the synthesis of isoxazol-5(4H)-ones in water, a green solvent. researchgate.net The catalyst can be easily recovered from the filtrate by evaporating the water and reused multiple times, highlighting a sustainable application of the compound. researchgate.net
Table 3: Comparison of Sulfanilic Acid Synthesis Methods
| Synthesis Method | Activation | Key Features | Reference |
|---|---|---|---|
| Conventional | Thermal Heating (180-190°C) | Long reaction time, high energy consumption | researchgate.net |
| Green (Microwave-assisted) | Microwave Irradiation | Short reaction time, solvent-free, lower energy consumption | researchgate.neticm.edu.pl |
Interdisciplinary Research Themes
Role in Advanced Dye and Pigment Chemistry
Sulfanilic acid is a foundational component in the synthesis of azo dyes, which constitute the largest group of synthetic colorants, accounting for 60-70% of all commercially produced dyes. researchgate.net Its utility stems from the ability of its primary aromatic amine group to readily undergo diazotization. This process, involving reaction with an alkali nitrite (B80452) in an acidic medium, converts the amine into a diazonium salt. atamanchemicals.comunb.ca This resulting diazonium ion is an effective electrophile that can couple with activated aromatic substrates like phenols or other aromatic amines to form azo compounds, characterized by the -N=N- functional group. atamanchemicals.comuclmail.net This azo group is a powerful chromophore that imparts vibrant color to the molecule. globalscientificjournal.comnih.gov
The sulfonic acid group (-SO3H) is also crucial to the functionality of dyes derived from sulfanilic acid. This strongly acidic group enhances the water solubility of the dye molecule, particularly when neutralized into its salt form. uclmail.net Furthermore, it helps in binding the anionic dye molecules to textile fibers. uclmail.net
The color and photophysical properties of azo dyes derived from sulfanilic acid are intrinsically linked to their molecular structure. The core of the color lies in the extended system of conjugated p-electrons, which includes the aromatic rings and the central azo (-N=N-) bridge. uclmail.net This conjugation allows the molecule to absorb light in the visible region of the electromagnetic spectrum. uclmail.net
Table 1: Photophysical Properties of Azo Dyes Derived from Sulfanilic Acid
| Coupling Component(s) | Resulting Dye Type | Solvent | Maximum Absorption (λmax) | Reference |
|---|---|---|---|---|
| 3-Aminophenol | Monoazo | DMSO | 435 nm | researchgate.net |
| 3-Aminophenol, then N,N-Dimethylaniline | Diazo | DMSO | 450 nm | researchgate.net |
| Acetylacetone | Monoazo | Methanol (B129727) (MeOH) | 363 nm | sid.ir |
| Acetylacetone | Monoazo | Acetonitrile (MeCN) | 365 nm | sid.ir |
| Acetylacetone | Monoazo | Chloroform (CHCl3) | 367 nm | sid.ir |
The chemical structure of sulfanilic acid-based dyes makes them suitable for various natural and synthetic fibers. The sulfonic acid group is particularly important for dyeing protein fibers (like wool and silk) and polyamides (like nylon), where it can form ionic bonds with the material. uclmail.netbrushcreekwoolworks.comjacquardproducts.com However, their application extends to cellulosic fibers such as linen.
In a specific application, monoazo and diazo dyes synthesized from sulfanilic acid were successfully applied to linen fiber. researchgate.net The study noted that the dyed fabric exhibited very good light fastness and excellent washing and rub fastness, indicating a strong and stable interaction between the dye and the linen substrate. researchgate.net Research has also explored the use of gemini (B1671429) cationic surfactants to improve the dyeability of linen with acid dyes, finding that interactions between the surfactant and the anionic dye can enhance uptake and improve fastness properties. researchgate.net
Dosimetric Properties and Radiation Effects (ESR Technique)
Sulfanilic acid has been investigated as a potential dosimeter for measuring exposure to ionizing radiation, with its properties analyzed using Electron Spin Resonance (ESR) spectroscopy. tandfonline.comingentaconnect.com ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique adept at detecting and characterizing unpaired electrons, such as those found in free radicals formed by radiation. icm.edu.plresearchgate.net
When sulfanilic acid is exposed to gamma or X-ray radiation, stable paramagnetic centers, or free radicals, are formed in the material. tandfonline.comicm.edu.pl Unirradiated sulfanilic acid exhibits no ESR signal, but upon irradiation, a distinct and simple single-line ESR spectrum emerges. tandfonline.comingentaconnect.com The intensity of this signal is proportional to the absorbed radiation dose, allowing for quantitative measurement. tandfonline.com
Research has characterized the dosimetric properties of sulfanilic acid in detail. The radiation-induced radical produces a signal with a g-factor of approximately 2.0053. tandfonline.comresearchgate.net The signal is noted for its stability over time, a crucial property for a reliable dosimeter. icm.edu.plresearchgate.net One study followed the paramagnetic center for over 50 days. tandfonline.com Dose-response curves have been established for gamma radiation in the 0.05 to 10 Gy range and for X-rays up to 30 Gy. tandfonline.comingentaconnect.com The material has a low detection limit, with the lowest readable dose being 50 mGy, which is significantly different from background noise. tandfonline.comingentaconnect.com These characteristics suggest that sulfanilic acid is a promising material for dosimetry in medical applications and other low-dose radiation environments. tandfonline.com
Table 2: Dosimetric Properties of Irradiated Sulfanilic Acid via ESR
| Property | Value / Observation | Reference |
|---|---|---|
| ESR Signal (Unirradiated) | No signal | tandfonline.comingentaconnect.com |
| ESR Signal (Irradiated) | Simple, single-line spectrum | tandfonline.comicm.edu.pl |
| g-factor | 2.0053 ± 0.00017 | researchgate.net |
| Dose Range (Gamma) | 0.05 Gy - 10 Gy | tandfonline.comingentaconnect.com |
| Dose Range (X-ray) | 0.05 Gy - 30 Gy | tandfonline.comingentaconnect.com |
| Lower Detection Limit | 50 mGy (0.05 Gy) | tandfonline.comingentaconnect.com |
| Radical Stability | Signal followed for over 50 days | tandfonline.com |
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Routes and Novel Derivatives
The conventional synthesis of sulfanilic acid, known as the "baking process," involves the high-temperature sulfonation of aniline (B41778) with concentrated sulfuric acid. ucv.roicm.edu.pl This method, while effective, is often associated with high energy consumption and the use of harsh reagents. ucv.ro Consequently, a significant area of future research lies in the exploration of more sustainable and efficient synthetic methodologies.
One promising alternative is the use of microwave-assisted synthesis. ucv.roicm.edu.pl This technique has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields with fewer by-products compared to conventional heating methods. ucv.roicm.edu.pl Further research in this area could focus on optimizing microwave parameters and scaling up the process for industrial applications. Another unconventional approach involves ultrasonically assisted synthesis, which utilizes cavitation to enhance mass transfer and accelerate the reaction rate. scirp.org
Beyond alternative synthesis of sulfanilic acid itself, there is considerable interest in the development of novel derivatives. chemiis.com By modifying the core structure of sulfanilic acid, researchers can create new molecules with tailored properties for specific applications. For instance, the synthesis of various sulfonamides from sulfanilic acid is a well-established field with ongoing potential for the discovery of new therapeutic agents. chemiis.com The exploration of new diazotization and coupling reactions can also lead to the creation of novel azo dyes with improved color fastness and environmental profiles. ucv.ro
| Synthetic Route | Key Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, fewer by-products. ucv.roicm.edu.pl | Optimization of parameters, scalability. |
| Ultrasonically Assisted Synthesis | Enhanced mass transfer, accelerated reaction rates. scirp.org | Exploring a wider range of substrates and reaction conditions. |
| Novel Derivative Synthesis | Tailored properties for specific applications. chemiis.com | Development of new therapeutic agents and advanced dyes. ucv.rochemiis.com |
Advanced Computational Modeling for Complex Sulfanilic Acid Systems
Computational modeling is becoming an increasingly powerful tool in chemical research, offering insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimental methods alone. For sulfanilic acid and its derivatives, advanced computational modeling presents a significant opportunity to deepen our understanding and guide the design of new materials and processes.
Density Functional Theory (DFT) has already been employed to investigate the experimental and theoretical aspects of sulfanilic acid. researchgate.net Future research could expand on these studies by using more sophisticated computational methods to model complex systems involving sulfanilic acid. For example, molecular dynamics simulations could be used to study the behavior of sulfanilic acid in different solvents or its interaction with polymer matrices, which is crucial for its application in functional materials.
Quantum chemical calculations can provide detailed information about the electronic structure of sulfanilic acid and its derivatives, helping to explain their reactivity and spectroscopic properties. researchgate.net This knowledge can be invaluable in the rational design of new catalysts or functional molecules. For instance, by understanding the electronic factors that govern the catalytic activity of sulfanilic acid, researchers can design more efficient and selective catalysts for specific organic transformations.
Integration into Advanced Functional Materials with Tunable Properties
The unique properties of sulfanilic acid make it an attractive component for the development of advanced functional materials with tunable properties. Its ability to introduce both hydrophilicity (from the sulfonic acid group) and reactivity (from the amino group) into a material makes it a versatile building block.
In the realm of polymers, sulfanilic acid and its derivatives can be used to modify the properties of existing polymers or to create entirely new ones. For example, incorporating sulfanilic acid into polymer membranes has been shown to enhance their performance in rejecting metal ions. rsc.org The sulfonic acid groups can improve the hydrophilicity of the membrane, leading to better water flux and antifouling properties. rsc.org Furthermore, sulfanilic acid can be used in the synthesis of conductive polymers, where its presence can enhance electrical conductivity and stability. patsnap.com The ability to tune these properties by varying the amount of sulfanilic acid incorporated is a key advantage.
Sulfanilic acid has also been used to functionalize nanoparticles, creating novel materials with a range of potential applications. For instance, sulfanilic acid-functionalized silica-coated magnetite nanoparticles have been developed as an efficient and reusable catalyst for organic synthesis. The magnetic core allows for easy separation of the catalyst from the reaction mixture, while the sulfanilic acid provides the catalytic activity.
| Functional Material | Role of Sulfanilic Acid | Tunable Properties |
| Polymer Membranes | Enhances hydrophilicity and ion rejection. rsc.org | Water flux, antifouling, ion selectivity. rsc.org |
| Conductive Polymers | Improves electrical conductivity and stability. patsnap.com | Conductivity, processability. |
| Functionalized Nanoparticles | Provides catalytic activity and allows for magnetic separation. | Catalytic efficiency, reusability. |
Addressing Challenges in Sustainable Chemical Manufacturing and Environmental Impact
The chemical industry is under increasing pressure to adopt more sustainable manufacturing practices and reduce its environmental footprint. For sulfanilic acid production, this means moving away from traditional energy-intensive methods and minimizing waste generation. ucv.ro As mentioned previously, green chemistry approaches such as microwave-assisted synthesis are a key part of the solution. ucv.roicm.edu.pl
Another important aspect of sustainable manufacturing is the use of renewable raw materials. While the current production of sulfanilic acid relies on aniline derived from petrochemical sources, future research could explore the possibility of producing aniline from biomass. This would significantly reduce the carbon footprint of sulfanilic acid production.
The environmental impact of sulfanilic acid is also a concern, as it has been detected in landfill leachates. wikipedia.org Research into the biodegradation of sulfanilic acid is crucial for developing effective remediation strategies. Understanding the microbial pathways for its degradation can help in the design of wastewater treatment processes that can effectively remove this compound from the environment.
Expanding Applications in Interdisciplinary Fields (e.g., Bio-optics, Advanced Catalysis)
The versatility of sulfanilic acid is leading to its application in a growing number of interdisciplinary fields, including bio-optics and advanced catalysis. Its unique optical and electronic properties, combined with its biocompatibility, make it a promising candidate for various biomedical applications.
In the field of bio-optics, single crystals of sulfanilic acid are being investigated for their potential use in photonic and electro-optical devices. nih.gov These crystals exhibit nonlinear optical properties, which are essential for applications such as harmonic generation. nih.gov Further research in this area could focus on improving the quality of these crystals and exploring their use in specific biomedical imaging and sensing applications.
In advanced catalysis, sulfanilic acid is being explored both as a catalyst itself and as a ligand for metal-based catalysts. Its acidic nature allows it to catalyze a variety of organic reactions, often under mild and environmentally friendly conditions. researchgate.net For example, it has been shown to be an efficient catalyst for the synthesis of 1-amidoalkyl-2-naphthols. researchgate.net As a ligand, the amino group of sulfanilic acid can coordinate with metal ions, creating catalysts with unique reactivity and selectivity. The development of polymer-supported sulfanilic acid catalysts is another promising area, offering the advantages of easy separation and recyclability. ias.ac.in
Q & A
Basic Research Questions
What are the standard methods for synthesizing sulfanilic acid monohydrate in a laboratory setting?
This compound is typically synthesized via sulfonation of aniline using concentrated sulfuric acid under controlled heating (120–180°C). Critical steps include:
- Reagent Ratios : Maintain a 1:1 molar ratio of aniline to sulfuric acid to minimize side reactions like sulfone formation .
- Hydration Control : Crystallization in aqueous media ensures monohydrate formation, confirmed by thermogravimetric analysis (TGA) showing ~9.4% mass loss (consistent with H₂O release) .
- Purification : Recrystallize from hot water to achieve >99% purity, monitored by acidimetric titration .
How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- X-ray Crystallography : Confirm orthorhombic crystal structure (space group P2₁2₁2₁) with lattice parameters a = 6.1630 Å, b = 6.9607 Å, c = 18.3251 Å .
- Thermal Analysis : Differential scanning calorimetry (DSC) should show decomposition above 280°C, with a melting point at 288°C (decomposition) .
- Spectroscopy : FT-IR peaks at 3450 cm⁻¹ (O-H stretch) and 1030 cm⁻¹ (S=O symmetric stretch) validate functional groups .
What factors influence the aqueous solubility of this compound, and how can this property be optimized for experimental use?
Solubility (10 g/L at 20°C) is pH-dependent due to the amphoteric nature of the sulfonic acid group:
- Acidic Conditions : Protonation of the sulfonate group reduces solubility; use below pH 2.5 for precipitation .
- Alkaline Conditions : Deprotonation above pH 4 increases solubility, but may degrade the compound.
- Temperature : Solubility improves linearly with temperature (1.5× increase per 10°C rise) .
Advanced Research Questions
How can this compound be utilized as a precursor in synthesizing specialized chemical probes for biosensing applications?
The sulfonic acid group enables covalent coupling to biomolecules:
- Electrode Modification : Electropolymerize sulfanilic acid with N-acetylaniline to create β-cyclodextrin copolymer membranes for uric acid detection (limit of detection: 0.1 μM) .
- Crosslinking : React with glutaraldehyde to form stable Schiff bases for enzyme immobilization in amperometric sensors .
What analytical techniques are most effective for resolving contradictory crystallographic data in this compound polymorph studies?
- Single-Crystal XRD : Resolve polymorphic discrepancies by comparing unit cell parameters (e.g., orthorhombic vs. monoclinic forms) .
- Solid-State NMR : Use ¹³C CP/MAS to distinguish hydrogen-bonding patterns between polymorphs .
- Computational Modeling : Density functional theory (DFT) simulations predict relative stability of polymorphs under varying humidity .
What methodological considerations are critical when employing sulfanilic acid derivatives in surface-enhanced Raman spectroscopy (SERS) applications?
- Nanostructure Design : Use gold nanoparticles (AuNPs) functionalized with sulfanilic acid to enhance plasmonic coupling. Optimize AuNP diameter (50–80 nm) for maximal SERS signal .
- pH Optimization : Maintain pH 6–7 to stabilize the sulfonate-gold interaction without protonating the functional group .
- Quantitative Analysis : Normalize SERS intensity against internal standards (e.g., 4-mercaptobenzoic acid) to account for substrate variability .
Data Contradiction Analysis
How should researchers address discrepancies in reported thermal decomposition temperatures (280–300°C) for this compound?
- Source Validation : Cross-reference decomposition data with certified reference materials (e.g., USP-grade sulfanilic acid) .
- Method Calibration : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) in TGA/DSC protocols .
- Hydration State : Confirm monohydrate purity via Karl Fischer titration; anhydrous forms decompose at higher temperatures .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction times (±5 min) and cooling rates (±2°C/min) to ensure batch consistency .
- Data Reporting : Include raw crystallographic data (e.g., CIF files) and processed spectra in supplementary materials .
- Peer Review : Submit experimental protocols to platforms like Beilstein Journal of Organic Chemistry for validation of reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
